molecular formula C17H16N4O2S B2535840 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1396855-44-9

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B2535840
CAS RN: 1396855-44-9
M. Wt: 340.4
InChI Key: NPAMOMIAIILDBI-UHFFFAOYSA-N
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Description

“N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is a complex organic compound. Unfortunately, there is limited information available on this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. For a related compound, 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine, the IR spectrum showed peaks at 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C). The 1H-NMR spectrum showed signals at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H). The 13C-NMR spectrum showed signals at 26.2, 117.4, 125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For a related compound, 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine, the density was reported to be 1.4±0.1 g/cm3, and the boiling point was 353.6±32.0 °C at 760 mmHg .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have also been reported to have analgesic and anti-inflammatory properties . This suggests that they could potentially be used in the development of new pain relief and anti-inflammatory medications.

Antimicrobial and Antifungal Activity

These compounds have shown antimicrobial and antifungal activities . This means they could potentially be used in the development of new antimicrobial and antifungal drugs.

Antiviral Activity

Thiazole derivatives have demonstrated antiviral properties . This suggests potential applications in the development of antiviral drugs.

Diuretic Activity

Thiazole derivatives have been found to have diuretic properties . Diuretics help the body get rid of excess water and salt.

Anticonvulsant Activity

These compounds have shown anticonvulsant properties . This suggests potential applications in the treatment of conditions like epilepsy.

Neuroprotective Activity

Thiazole derivatives have demonstrated neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases.

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown antitumor and cytotoxic activities . This suggests potential applications in the development of new cancer treatments.

properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-21-14(9-13(20-21)11-5-3-2-4-6-11)16(22)19-17-18-12-7-8-23-10-15(12)24-17/h2-6,9H,7-8,10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAMOMIAIILDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)COCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

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